(R)-N-Desacryloyl N-Propionyl Ibrutinib
Description
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRQCNRPWIQJN-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Preparation
The synthesis begins with (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a chiral intermediate shared with Ibrutinib production. This compound is synthesized via:
Propionylation Strategies
The critical step involves introducing the propionyl group to the piperidine nitrogen. Adapting Ibrutinib’s acylation methods, three approaches are viable:
Propionyl Chloride/Acylating Agents
Activated Esters
Solid-Phase Coupling
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Reagents : Propionylbenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP®) in DMF.
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Conditions : Room temperature, 1–2 hours.
Reaction Mechanism and Stereochemical Control
The acylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl of the propionylating agent. Key considerations include:
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Base Selection : DIPEA or triethylamine scavenges HCl, driving the reaction.
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Solvent Effects : Polar aprotic solvents (acetonitrile, THF) enhance reagent solubility without hydrolyzing intermediates.
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Chiral Integrity : The (R)-configuration is preserved by avoiding high temperatures (>40°C) and acidic conditions.
Analytical Characterization and Quality Control
Purity Assessment
Structural Confirmation
Chiral Purity
Comparative Data on Synthesis Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Propionyl Chloride | Propionyl chloride/DIPEA | Acetonitrile | 20–30°C | 78.8 | 99.6 |
| Oxazolidinone Activator | 3-Propionyl-2-oxazolidinone | THF | 30–40°C | 73.3 | 99.5 |
| PyBOP® Coupling | PyBOP®/DIPEA | DMF | 25°C | 86.6 | 99.5 |
Data synthesized from patent examples and vendor specifications.
Scale-Up and Industrial Feasibility
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Crystallization : n-Heptane/ethyl acetate (1:1) yields free-flowing solids with consistent polymorphic form.
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Cost Drivers : Propionylating agents account for 60–70% of raw material costs; oxazolidinone derivatives are costlier but improve yield.
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Regulatory Compliance : Requires chiral purity documentation and residual solvent testing (ICH Q3C).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemical Profile
- Chemical Name : (R)-N-Desacryloyl N-Propionyl Ibrutinib
- CAS Number : 1839099-22-7
- Molecular Formula : C25H26N6O2
- Molecular Weight : 442.51 g/mol
- Purity : >95% (HPLC)
Oncology
This compound is primarily studied for its role in treating hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
Case Study Insights :
- A study highlighted that ibrutinib significantly improved response rates and overall survival in treatment-naïve CLL patients, demonstrating its efficacy beyond traditional therapies .
- Research indicated that treatment with ibrutinib restored immune cell function in patients with CLL, suggesting that its derivatives may enhance therapeutic outcomes by modulating the immune landscape .
| Study | Patient Population | Findings |
|---|---|---|
| RESONATE Trial | Treatment-naïve CLL | Superior response rates compared to traditional therapies |
| Immune Cell Modulation Study | CLL Patients | Restoration of T-cell function and normalization of immune cell counts |
Pharmaceutical Development
This compound serves as a pharmaceutical impurity reference standard in the quality control of ibrutinib production. Its characterization is crucial for ensuring the purity and efficacy of commercial products.
| Application | Description |
|---|---|
| Quality Control | Used as a reference standard during the production of ibrutinib to ensure compliance with pharmaceutical regulations . |
Clinical Trials
Several clinical trials are ongoing to evaluate the effectiveness of ibrutinib and its derivatives in various settings:
- Combination Therapies : Trials investigating the effects of combining ibrutinib with other agents like methotrexate or rituximab are underway to determine synergistic effects and improved patient outcomes .
- Long-term Efficacy Studies : Ongoing studies focus on long-term outcomes for patients treated with ibrutinib, including those who were previously excluded from pivotal trials due to specific genetic markers .
Mechanism of Action
The mechanism of action of ®-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to bind to certain active sites, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Analytical Comparisons
(R)-N-Desacryloyl N-Propionyl Ibrutinib is compared below with other Ibrutinib-related impurities and derivatives (Table 1).
Table 1: Structural and Analytical Comparison of Ibrutinib-Related Compounds
Key Observations:
- Structural Modifications : The (R)-isomer lacks the acryloyl group present in Ibrutinib, replacing it with a propionyl group. This alteration reduces molecular weight by 18 g/mol compared to the parent compound .
- Stereochemical Specificity : The (R)-configuration differentiates it from racemic mixtures (rac-forms), which may exhibit divergent pharmacokinetic behaviors.
- Analytical Challenges : Unlike Ibrutinib, impurities like this compound lack standardized CAS numbers, complicating regulatory documentation .
Pharmacological and Clinical Context
- BTK Binding Affinity : The absence of the acryloyl group may reduce covalent binding to BTK, diminishing inhibitory activity.
- Metabolic Stability : Propionyl substitution could alter metabolic pathways, affecting clearance rates compared to Ibrutinib.
Analytical and Regulatory Considerations
- Detection Methods : this compound is identified using high-resolution mass spectrometry (LC-QTOF-MS), which distinguishes it from isomers and other impurities .
Biological Activity
(R)-N-Desacryloyl N-Propionyl Ibrutinib is a derivative of ibrutinib, a well-known Bruton's tyrosine kinase (BTK) inhibitor used primarily in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on immune cells, and clinical implications based on recent research findings.
Ibrutinib and its derivatives, including this compound, exert their effects by irreversibly binding to BTK, which is crucial for B-cell receptor signaling. This inhibition leads to:
- Suppression of B-cell proliferation : By blocking BTK, the activation and survival signals for malignant B-cells are disrupted.
- Modulation of immune responses : Ibrutinib has been shown to restore T-cell function and normalize immune cell counts in patients with CLL .
Effects on Immune Cells
Recent studies have highlighted the impact of ibrutinib on various immune cell populations. Notably:
- Restoration of T-cell Function : Ibrutinib treatment has been associated with improved T-cell proliferative capacity and cytokine production in patients with CLL .
- Normalization of Immune Cell Counts : In a study involving 105 patients, ibrutinib was shown to decrease pathologically elevated levels of regulatory T cells and myeloid-derived suppressor cells while preserving naive T cells .
Clinical Outcomes
The efficacy of this compound can be inferred from studies on ibrutinib, which demonstrate significant clinical benefits:
- Response Rates : In front-line therapy for CLL, ibrutinib has shown superior response rates compared to traditional therapies, with overall response rates exceeding 80% in some cohorts .
- Survival Benefits : Long-term follow-up studies indicate sustained survival benefits for patients treated with ibrutinib, reinforcing its role as a cornerstone in CLL management .
Case Studies
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Combination Therapy with Nivolumab :
- A study assessed the safety and efficacy of combining ibrutinib with nivolumab in patients with relapsed or refractory B-cell malignancies. The combination yielded an overall response rate of 61% in high-risk CLL patients .
- Adverse events included diarrhea and neutropenia, but the combination was generally well-tolerated.
- Front-line Treatment Outcomes :
Data Tables
| Study | Population | Treatment | Response Rate | Comments |
|---|---|---|---|---|
| RESONATE Study | Treatment-naïve CLL | Ibrutinib | >80% | Superior to traditional therapies |
| Combination Study | Relapsed B-cell malignancies | Ibrutinib + Nivolumab | 61% | Promising results; manageable toxicity |
| Immune Cell Study | CLL Patients | Ibrutinib | N/A | Restored T-cell function; normalized immune profiles |
Q & A
Basic Research Questions
Q. How is (R)-N-Desacryloyl N-Propionyl Ibrutinib synthesized and characterized in preclinical studies?
- Methodological Answer : Synthesis should follow NIH guidelines for preclinical research reporting, including detailed descriptions of reagents, reaction conditions (temperature, catalysts), and purification steps. Characterization requires spectral data (NMR, IR, MS) and chromatographic purity analysis. For reproducibility, experimental protocols must align with journal standards, such as including synthesis details in the main text or supplementary materials .
Q. What analytical techniques are essential to confirm the structural identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT) are critical for structural elucidation. Purity should be validated via HPLC/UV or UPLC with ≥95% purity thresholds. For novel derivatives, elemental analysis and X-ray crystallography may be required. Known compounds require literature citations for identity confirmation .
Q. What key physicochemical properties (e.g., solubility, partition coefficients) are prioritized in early-stage research?
- Methodological Answer : Determine solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) using shake-flask methods. Measure logP values via octanol-water partitioning to predict membrane permeability. Thermal stability (DSC/TGA) and crystallinity (XRD) should be assessed to guide formulation strategies .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies to evaluate the bioavailability of this compound in vivo?
- Methodological Answer : Use randomized block designs with split-plot or split-split-plot configurations to account for variables like dosage forms (e.g., nanosponges vs. free drug) and time points . Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like Cmax, AUC, and t½ .
Q. How should contradictions in biological activity data across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Cross-reference raw data repositories (if available) to assess reproducibility .
Q. What in silico strategies are effective for predicting target interactions and off-target effects?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of BTK or related kinases. Apply machine learning models (e.g., DeepChem) trained on kinase inhibition datasets. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What methodologies are required to assess the environmental impact and biodegradation of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation pathways (e.g., hydrolysis, microbial metabolism) and bioaccumulation potential using OECD guidelines. Employ LC-HRMS for metabolite identification in simulated environmental matrices .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Optimize chiral catalysts (e.g., asymmetric hydrogenation) and monitor enantiomeric excess (ee) via chiral HPLC at each step. Use process analytical technology (PAT) for real-time quality control. Document deviations from lab-scale protocols (e.g., solvent gradients, reaction times) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
